molecular formula C9H15N3O2S B15324989 5-((Propylamino)methyl)pyridine-2-sulfonamide

5-((Propylamino)methyl)pyridine-2-sulfonamide

Cat. No.: B15324989
M. Wt: 229.30 g/mol
InChI Key: CDACQBBWMCAXLD-UHFFFAOYSA-N
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Description

5-((Propylamino)methyl)pyridine-2-sulfonamide is a chemical compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The structure of this compound consists of a pyridine ring substituted with a propylamino group and a sulfonamide group, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((Propylamino)methyl)pyridine-2-sulfonamide typically involves the reaction of pyridine-2-sulfonyl chloride with propylamine in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired product. The reaction can be represented as follows:

Pyridine-2-sulfonyl chloride+PropylamineThis compound\text{Pyridine-2-sulfonyl chloride} + \text{Propylamine} \rightarrow \text{this compound} Pyridine-2-sulfonyl chloride+Propylamine→this compound

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced reaction times. The use of automated systems ensures consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-((Propylamino)methyl)pyridine-2-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic reagents like bromine and chlorine can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated pyridine derivatives.

Scientific Research Applications

5-((Propylamino)methyl)pyridine-2-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its therapeutic potential in treating bacterial infections.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 5-((Propylamino)methyl)pyridine-2-sulfonamide involves the inhibition of bacterial enzymes that are essential for cell wall synthesis. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competing with PABA, the compound inhibits the enzyme, leading to the disruption of folic acid synthesis and ultimately bacterial cell death.

Comparison with Similar Compounds

Similar Compounds

    Sulfamethoxazole: Another sulfonamide with similar antimicrobial properties.

    Sulfadiazine: Used in the treatment of bacterial infections.

    Sulfisoxazole: Known for its broad-spectrum antibacterial activity.

Uniqueness

5-((Propylamino)methyl)pyridine-2-sulfonamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C9H15N3O2S

Molecular Weight

229.30 g/mol

IUPAC Name

5-(propylaminomethyl)pyridine-2-sulfonamide

InChI

InChI=1S/C9H15N3O2S/c1-2-5-11-6-8-3-4-9(12-7-8)15(10,13)14/h3-4,7,11H,2,5-6H2,1H3,(H2,10,13,14)

InChI Key

CDACQBBWMCAXLD-UHFFFAOYSA-N

Canonical SMILES

CCCNCC1=CN=C(C=C1)S(=O)(=O)N

Origin of Product

United States

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